2-iodo-N-(3-sulfamoylpropyl)benzamide
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Overview
Description
2-Iodo-N-(3-sulfamoylpropyl)benzamide: is an organic compound with the molecular formula C10H13IN2O3S. This compound is characterized by the presence of an iodine atom attached to the benzene ring and a sulfamoylpropyl group attached to the nitrogen atom of the benzamide structure . It is a derivative of benzamide, which is a significant class of amide compounds widely used in various fields such as medicine, industry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-(3-sulfamoylpropyl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of the sulfamoylpropyl group. The general synthetic route can be summarized as follows:
Iodination: The benzamide precursor is treated with an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). This step introduces the iodine atom to the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the iodination and sulfamoylation reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Safety Measures: Ensuring proper handling of reagents and by-products to minimize hazards.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N-(3-sulfamoylpropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azido, cyano, or other substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
2-Iodo-N-(3-sulfamoylpropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-iodo-N-(3-sulfamoylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical processes.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
3-Iodo-N-(3-sulfamoylphenyl)benzamide: Similar structure but with a phenyl group instead of a propyl group.
2,3-Dimethoxybenzamide: Lacks the iodine and sulfamoylpropyl groups but shares the benzamide core.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group instead of the iodine and sulfamoylpropyl groups.
Uniqueness: 2-Iodo-N-(3-sulfamoylpropyl)benzamide is unique due to the presence of both the iodine atom and the sulfamoylpropyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H13IN2O3S |
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Molecular Weight |
368.19 g/mol |
IUPAC Name |
2-iodo-N-(3-sulfamoylpropyl)benzamide |
InChI |
InChI=1S/C10H13IN2O3S/c11-9-5-2-1-4-8(9)10(14)13-6-3-7-17(12,15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H2,12,15,16) |
InChI Key |
GONZIOJKFZHGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCS(=O)(=O)N)I |
Origin of Product |
United States |
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